Isovaledione
Description
Isovaledione (systematic IUPAC name pending verification) is a derivative of 3,5-dichloroaniline, a compound with the molecular formula C₆H₅Cl₂N. Key derivatives of 3,5-dichloroaniline include this compound, procymidone, quinoxyfen, and vinclozolin, all of which share the dichlorinated aromatic core but differ in functional groups and applications .
This compound’s synthesis likely involves ammonolysis or nitration-reduction pathways similar to those used for 3,5-dichloroaniline derivatives. Its applications span agrochemicals and pharmaceuticals, though specific mechanistic studies are scarce .
Properties
CAS No. |
70017-93-5 |
|---|---|
Molecular Formula |
C14H14Cl2N2O3 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-8(2)3-12(19)17-7-13(20)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
GPUHJQHXIFJPGN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)CC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Other CAS No. |
70017-93-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
2.1 Structural and Physicochemical Properties
The dichlorinated aromatic backbone is common to isovaledione and its analogs, but functional group variations dictate their properties and uses. Below is a comparative table:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | Not fully reported | Not reported | Not reported | Not reported | Likely lipophilic | Ketone, dichloroaromatic core |
| Procymidone | C₁₃H₁₁Cl₂NO₂ | 284.14 | 166–168 | Decomposes | Insoluble in water; soluble in organic solvents | Amide, dichloroaromatic core |
| Quinoxyfen | C₁₅H₈Cl₂NO₂ | 309.14 | 106–108 | Not reported | Low water solubility | Ether, dichloroaromatic core |
| Vinclozolin | C₁₂H₉Cl₂NO₃ | 286.11 | 108–110 | Sublimes at 208 | Lipophilic | Imide, dichloroaromatic core |
Data compiled from synthesis and characterization studies of 3,5-dichloroaniline derivatives .
- This compound : Presumed to contain a ketone group, which may enhance reactivity in catalytic or pesticidal applications.
- Procymidone : Features an amide group, contributing to its use as a fungicide with systemic activity.
- Quinoxyfen: Contains an ether linkage, optimizing its mobility in plant tissues for antifungal action.
- Vinclozolin : An imide derivative historically used as a fungicide but restricted due to endocrine-disrupting effects.
2.4 Stability and Environmental Impact
- This compound : Stability under UV light or hydrolysis is unreported but critical for field efficacy.
- Procymidone : Moderate persistence in soil (half-life ~30 days).
- Quinoxyfen: Low water solubility reduces leaching but raises bioaccumulation risks.
Research Findings and Gaps
- This compound : Requires further studies on synthesis optimization, spectroscopic characterization (e.g., NMR, IR), and bioactivity profiling.
- Comparative Efficacy: Procymidone and quinoxyfen outperform this compound in antifungal activity, but this compound’s ketone group may offer novel reactivity in catalysis .
- Toxicity : Vinclozolin’s endocrine disruption highlights the need for this compound’s toxicological assessment.
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